ROS Probe, HPF

Overview

Description

Hydroxyphenyl fluorescein (HPF) is a fluorescent probe specifically designed for the detection of highly reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite. These reactive oxygen species are involved in various physiological and pathological processes, making HPF a valuable tool in scientific research. HPF is non-fluorescent until it reacts with hydroxyl radicals or peroxynitrite, resulting in a bright green fluorescence that can be easily detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry .

Mechanism of Action

Target of Action

The primary target of the ROS Probe, HPF (Hydroxyphenyl Fluorescein) is reactive oxygen species (ROS), specifically the hydroxyl radical (HO•) and peroxynitrite anion (ONOO–) . These ROS are byproducts of various physiological and pathological processes within the body . They interact with a multitude of intracellular substances prone to oxidation, including NADH, NADPH, ascorbic acid, histamine, tryptophan, tyrosine, cysteine, glutathione, proteins, and nucleic acids .

Mode of Action

HPF is a non-fluorescent compound until it reacts with its targets, the hydroxyl radical or peroxynitrite anion . Upon oxidation, HPF exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm) . This fluorescence can be detected using any instrument compatible with fluorescein detection .

Biochemical Pathways

The interaction of HPF with ROS, particularly the hydroxyl radical and peroxynitrite anion, can be used to monitor oxidative stress within cells . Oxidative stress is a key regulator in many physiological activities such as asthma, atherosclerosis, diabetic vascular disease, obesity, many neurodegenerative diseases, and Down syndrome . Therefore, the detection of ROS using HPF can help researchers understand how oxidative stress regulates various intracellular signaling pathways .

Pharmacokinetics

Hpf is known to be cell-permeable , which suggests that it can readily cross cell membranes to interact with intracellular ROS.

Result of Action

The result of HPF’s action is the generation of a strong green fluorescence upon reaction with the hydroxyl radical or peroxynitrite anion . This fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry . The intensity of the fluorescence is indicative of the level of ROS within the cell, providing a measure of oxidative stress .

Action Environment

The action of HPF is influenced by the cellular environment, particularly the presence and concentration of ROS. The fluorescence of HPF increases upon contact with ROS, indicating that the probe’s action, efficacy, and stability are dependent on the oxidative state of the cell . .

Biochemical Analysis

Biochemical Properties

HPF is non-fluorescent until it reacts with hydroxyl radicals or peroxynitrite anions . It exhibits bright green fluorescence upon reaction, making it a valuable tool for detecting these reactive species . The fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry .

Cellular Effects

HPF is used to measure hydroxyl radical in cells . The presence of hydroxyl radicals can indicate oxidative stress, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HPF involves its reaction with hydroxyl radicals or peroxynitrite anions within the cell . Upon reaction, HPF transforms from a non-fluorescent state to a fluorescent state, emitting bright green fluorescence . This change can be detected and quantified, providing a measure of the level of these reactive species within the cell .

Temporal Effects in Laboratory Settings

The effects of HPF can change over time in laboratory settings. As a stable compound, HPF maintains its ability to react with hydroxyl radicals and peroxynitrite anions over time

Metabolic Pathways

HPF is involved in the detection of reactive oxygen species, specifically hydroxyl radicals and peroxynitrite anions . These species are part of various metabolic pathways and can interact with a variety of enzymes and cofactors .

Transport and Distribution

HPF is cell-permeant, meaning it can freely cross cell membranes and distribute throughout cells . Once inside the cell, it can react with hydroxyl radicals and peroxynitrite anions wherever they are present .

Subcellular Localization

As a cell-permeant compound, HPF can localize to various subcellular compartments . Its localization is likely determined by the presence of hydroxyl radicals and peroxynitrite anions, as it reacts with these species to produce fluorescence .

Preparation Methods

The synthesis of hydroxyphenyl fluorescein involves the reaction of fluorescein with hydroxyphenyl groups under specific conditions. The detailed synthetic route includes:

Step 1: Protection of the hydroxyl groups on fluorescein.

Step 2: Introduction of hydroxyphenyl groups through electrophilic aromatic substitution.

Step 3: Deprotection of the hydroxyl groups to yield the final product, hydroxyphenyl fluorescein.

Industrial production methods for HPF typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Hydroxyphenyl fluorescein undergoes specific reactions with reactive oxygen species:

Oxidation: HPF reacts with hydroxyl radicals and peroxynitrite, resulting in the formation of a fluorescent product. .

Common Reagents and Conditions: The reaction typically requires the presence of hydroxyl radicals or peroxynitrite, which can be generated in situ using specific chemical or enzymatic systems. .

Major Products: The major product of the reaction is the oxidized form of HPF, which exhibits bright green fluorescence with excitation and emission maxima at approximately 490 nm and 515 nm, respectively

Scientific Research Applications

Hydroxyphenyl fluorescein is widely used in various fields of scientific research:

Chemistry: HPF is used to study the generation and scavenging of reactive oxygen species in chemical reactions. .

Biology: In biological research, HPF is employed to detect and quantify reactive oxygen species in living cells. .

Medicine: HPF is used in medical research to investigate the role of reactive oxygen species in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. .

Industry: In industrial applications, HPF is used to monitor oxidative processes in various products, including food and pharmaceuticals. .

Comparison with Similar Compounds

Hydroxyphenyl fluorescein is compared with other similar fluorescent probes:

Aminophenyl fluorescein (APF): Similar to HPF, APF detects hydroxyl radicals and peroxynitrite but also reacts with hypochlorite. .

Dihydrorhodamine 123: This probe detects a broader range of reactive oxygen species, including hydrogen peroxide and superoxide.

2’,7’-Dichlorodihydrofluorescein (H2DCFDA): This probe is commonly used for detecting general oxidative stress but lacks the specificity of HPF for hydroxyl radicals and peroxynitrite.

Hydroxyphenyl fluorescein stands out due to its high selectivity and stability, making it a preferred choice for detecting specific reactive oxygen species in various research applications .

Properties

IUPAC Name |

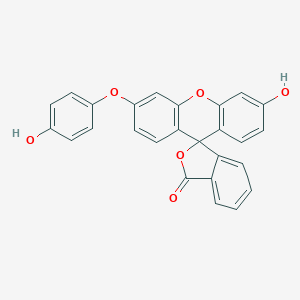

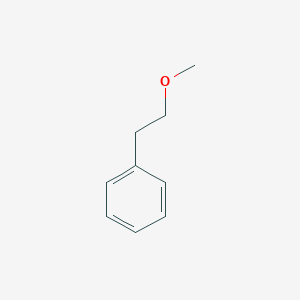

3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSMYDPUKBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587912 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359010-69-8 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)